2-Cyano-4-methoxybenzaldehyde 2-Cyano-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 21962-47-0
VCID: VC3045221
InChI: InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3
SMILES: COC1=CC(=C(C=C1)C=O)C#N
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2-Cyano-4-methoxybenzaldehyde

CAS No.: 21962-47-0

Cat. No.: VC3045221

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-4-methoxybenzaldehyde - 21962-47-0

Specification

CAS No. 21962-47-0
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 2-formyl-5-methoxybenzonitrile
Standard InChI InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3
Standard InChI Key KEDMRUNNPUDXOQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C=O)C#N
Canonical SMILES COC1=CC(=C(C=C1)C=O)C#N

Introduction

Chemical Structure and Properties

2-Cyano-4-methoxybenzaldehyde is characterized by the presence of three key functional groups on a benzene ring: a cyano group (-CN) at position 2, a methoxy group (-OCH₃) at position 4, and an aldehyde group (-CHO). This combination of electron-withdrawing and electron-donating groups creates a compound with unique chemical reactivity.

Structural Features

The compound exhibits several important structural features:

  • A benzene ring core structure

  • A cyano group (-CN) at the ortho position (position 2)

  • A methoxy group (-OCH₃) at the para position (position 4)

  • An aldehyde group (-CHO) that completes the benzaldehyde backbone

The presence of these functional groups creates an electronic environment where the electron-withdrawing cyano group influences the reactivity of the aldehyde moiety, while the electron-donating methoxy group affects the electronic distribution throughout the aromatic system.

Predicted Physical Properties

Based on structural similarities to compounds like 4-methoxybenzaldehyde and cyano-substituted aromatic compounds, we can predict certain physical properties for 2-Cyano-4-methoxybenzaldehyde:

PropertyPredicted ValueBasis for Prediction
Physical State at Room TemperatureSolidSimilar to related benzaldehyde derivatives
ColorWhite to pale yellowTypical for aromatic aldehydes
Molecular WeightApproximately 175.18 g/molCalculated from molecular formula C₉H₇NO₂
SolubilitySoluble in organic solvents (dichloromethane, ethanol, etc.)Based on functional group properties
Melting PointLikely between 70-120°CComparable to related benzaldehyde derivatives
Reaction TypeReagentsConditionsExpected YieldBased on
BrominationBromine, Acetic acid0-20°C, 1-2 hours80-90%Bromination of 2-hydroxy-4-methoxybenzaldehyde
CyanationCuCN, DMF120-150°C, 4-6 hours70-80%Typical conditions for aromatic cyanation
OxidationPCC or MnO₂Room temperature, dichloromethane75-85%Standard conditions for alcohol oxidation

Chemical Reactivity and Reactions

The presence of multiple functional groups in 2-Cyano-4-methoxybenzaldehyde suggests diverse chemical reactivity patterns.

Aldehyde Group Reactivity

The aldehyde functionality would be expected to participate in:

  • Nucleophilic addition reactions

  • Wittig reactions to form alkenes

  • Reduction to form alcohols

  • Oxidation to form carboxylic acids

  • Condensation reactions (aldol, Knoevenagel, etc.)

Cyano Group Transformations

The cyano group could undergo:

  • Hydrolysis to form carboxylic acids

  • Reduction to form amines

  • Reaction with nucleophiles to form imidates and amidines

  • Cycloaddition reactions as a dipolarophile

Methoxy Group Reactions

The methoxy group might participate in:

Comparison with Related Compounds

Understanding the properties of 2-Cyano-4-methoxybenzaldehyde can be enhanced by comparing it with structurally related compounds.

Comparison with 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde (also known as p-anisaldehyde) lacks the cyano group present in 2-Cyano-4-methoxybenzaldehyde:

Property4-Methoxybenzaldehyde2-Cyano-4-methoxybenzaldehyde (Predicted)
Reactivity of Aldehyde GroupHigherLower due to electron-withdrawing effect of cyano group
Electronic DistributionElectron-rich aromatic ringLess electron-rich due to cyano group
Melting PointLiquid at room temperatureLikely solid at room temperature
ApplicationsFlavors, fragrances, synthesisPrimarily synthetic applications

Comparison with 2-Hydroxy-4-methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde, which appears in the search results , differs from 2-Cyano-4-methoxybenzaldehyde by having a hydroxyl group instead of a cyano group:

Feature2-Hydroxy-4-methoxybenzaldehyde2-Cyano-4-methoxybenzaldehyde
Hydrogen BondingIntramolecular hydrogen bonding possibleNo intramolecular hydrogen bonding
AcidityModerately acidic phenol groupNon-acidic
ReactivityCan form esters via the hydroxyl groupForms nitrile derivatives via the cyano group
Natural OccurrenceFound naturally in some plantsLikely synthetic only

Relationship to Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate

The search results provide information on ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, which shares some structural features with 2-Cyano-4-methoxybenzaldehyde:

AspectEthyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate2-Cyano-4-methoxybenzaldehyde
Cyano GroupPresent at a non-aromatic carbonPresent directly on the aromatic ring
Methoxy GroupOn a phenyl ringDirectly on the benzaldehyde core
Carbonyl FunctionalityKetone and ester groupsAldehyde group
StructureExtended aliphatic chain with aromatic substituentCompact aromatic structure
Molecular Weight261.27 g/molApproximately 175.18 g/mol

Spectroscopic Properties

The spectroscopic characteristics of 2-Cyano-4-methoxybenzaldehyde would be valuable for identification and purity analysis.

Predicted NMR Spectroscopy Features

Based on the structural features, the following ¹H NMR signals would be expected:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8-10.2Singlet1H
Aromatic protons7.0-8.2Multiple patterns3H
Methoxy (-OCH₃)3.8-4.0Singlet3H
Functional GroupWavenumber Range (cm⁻¹)Intensity
Aldehyde C=O stretch1680-1710Strong
Cyano C≡N stretch2200-2240Medium
Methoxy C-O stretch1050-1150Medium to strong
Aromatic C=C stretches1450-1600Multiple bands
Aldehyde C-H stretch2700-2850Weak (characteristic doublet)

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